N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and chromene moieties
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The furan ring can be synthesized through the cyclization of appropriate precursors, while the pyrrolidine ring is often formed via cyclization reactions involving amines and aldehydes or ketones . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves the coupling of these moieties under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The furan and chromene moieties can interact with enzymes and receptors, modulating their activity . The pyrrolidine ring can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity . These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other compounds that contain similar moieties:
Furan derivatives: Compounds like furan-2-carboxylic acid and furfurylamine share the furan ring but differ in their functional groups and overall structure.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and N-methylpyrrolidine share the pyrrolidine ring but have different substituents.
Chromene derivatives: Compounds like 4H-chromen-4-one and 2H-chromen-2-one share the chromene moiety but differ in their oxidation states and substituents.
This compound stands out due to its unique combination of these moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-14-10-15(2)21-17(25)12-20(28-19(21)11-14)22(26)23-13-16(18-6-5-9-27-18)24-7-3-4-8-24/h5-6,9-12,16H,3-4,7-8,13H2,1-2H3,(H,23,26) |
InChI Key |
YGSOJBJIPQYGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCC4)C |
Origin of Product |
United States |
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